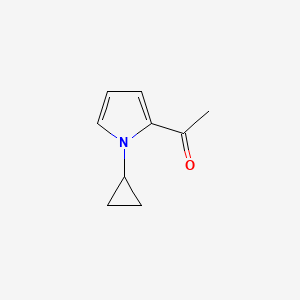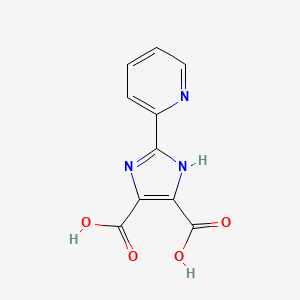
2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid typically involves the condensation of pyridine-2-carboxaldehyde with glyoxal in the presence of ammonium acetate. This reaction forms the imidazole ring fused to the pyridine ring. The reaction conditions often require heating and a solvent such as ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring but differ in the heterocyclic structure.
Imidazo[1,2-a]pyridine derivatives: These compounds have a fused imidazole and pyridine ring system but differ in the position of the nitrogen atoms.
Uniqueness
2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid is unique due to its specific arrangement of the pyridine and imidazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H7N3O4 |
|---|---|
Molecular Weight |
233.18 g/mol |
IUPAC Name |
2-pyridin-2-yl-1H-imidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C10H7N3O4/c14-9(15)6-7(10(16)17)13-8(12-6)5-3-1-2-4-11-5/h1-4H,(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
MXZWGDSFWLUIET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(N2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


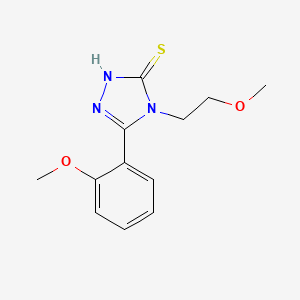
![Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate](/img/structure/B11765288.png)
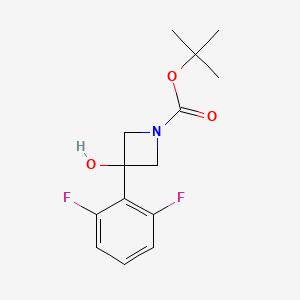
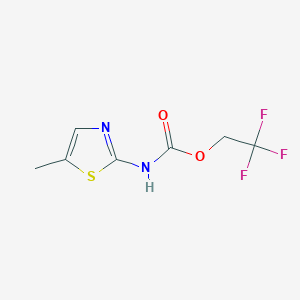

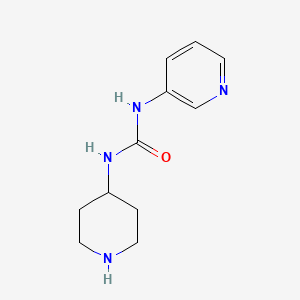
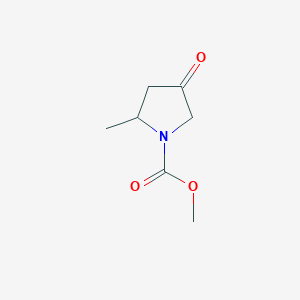
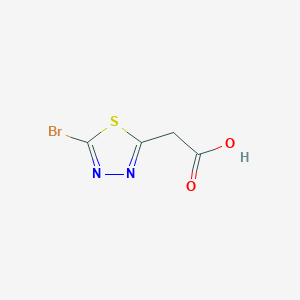
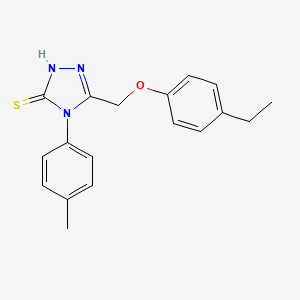

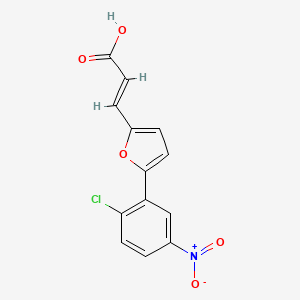
![tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B11765334.png)

